Product packaging for Trimethyl(phenylethynyl)tin(Cat. No.:CAS No. 1199-95-7)

Trimethyl(phenylethynyl)tin

Cat. No.: B072856
CAS No.: 1199-95-7
M. Wt: 264.94 g/mol
InChI Key: QYYZHXHYNLXWAW-UHFFFAOYSA-N
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Description

Trimethyl(phenylethynyl)tin is a specialized organotin reagent of significant value in synthetic organic chemistry, particularly in Palladium-catalyzed Stille cross-coupling reactions. Its primary application lies in the efficient transfer of the phenylethynyl (phenylacetylide) group to a wide range of organic electrophiles, enabling the facile construction of carbon-carbon bonds to create extended conjugated systems and alkynyl-substituted aromatic compounds. This reagent is instrumental in the synthesis of advanced molecular architectures, including organic electronic materials (e.g., molecular wires, OLEDs), pharmaceutical intermediates, and ligands for metal-organic frameworks (MOFs). The mechanism of action involves a catalytic cycle where a Pd(0) catalyst oxidatively adds to an organic halide or triflate (the coupling partner), followed by a transmetallation step where the phenylethynyl group from the tin atom is transferred to the palladium center. Subsequent reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst. Compared to other terminal acetylide coupling methods, this compound offers advantages in air and moisture stability, handling, and functional group tolerance, providing researchers with a robust and reliable tool for introducing a pivotal functional group into complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14Sn B072856 Trimethyl(phenylethynyl)tin CAS No. 1199-95-7

Properties

IUPAC Name

trimethyl(2-phenylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYZHXHYNLXWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370143
Record name Trimethyl(phenylethynyl)tin
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Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-95-7
Record name Trimethyl(phenylethynyl)tin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1199-95-7
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Reactivity and Mechanistic Investigations of Trimethyl Phenylethynyl Tin

Carbon-Carbon Bond Forming Reactions

Trimethyl(phenylethynyl)tin is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its reactivity is centered around the transfer of the phenylethynyl group to various organic electrophiles.

Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of modern organic synthesis, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org this compound serves as an effective nucleophilic partner in these reactions, transferring its phenylethynyl moiety. The reaction is valued for its tolerance of a wide array of functional groups and the relative stability of the organotin reagents to air and moisture. jk-sci.comthermofisher.com

The versatility of the Stille coupling with this compound is demonstrated by its compatibility with a broad range of organic halides and triflates.

Aryl Halides and Triflates : Aryl iodides, bromides, and triflates are common and effective coupling partners. wikipedia.org Aryl chlorides, which are often more abundant and less expensive, can also be used, though they may require more reactive catalytic systems. jk-sci.comharvard.edu The reaction tolerates a wide range of electronic characteristics on the aryl halide, from electron-rich to electron-deficient systems. nih.gov

Vinyl Halides : Vinyl iodides and bromides are frequently used in Stille couplings. wikipedia.org The stereochemistry of the double bond in the vinyl halide is typically retained throughout the reaction under mild conditions. wikipedia.org Vinyl chlorides are generally less reactive. wikipedia.org

Acyl Chlorides : Acyl chlorides readily couple with this compound to produce ynones. wikipedia.orgmsu.edu This method is a direct route to α,β-unsaturated ketones. msu.edu In substrates containing multiple halide types, such as 4-bromobenzoyl chloride, the more reactive acyl chloride chemoselectively couples over the aryl bromide. msu.edu

Heterocyclic Halides : A variety of heterocyclic halides can be successfully coupled, expanding the reaction's utility in the synthesis of complex molecules. nih.gov

Limitations can arise from steric hindrance near the reaction site on either coupling partner, which can impede the reaction rate. Additionally, the presence of certain functional groups might necessitate careful selection of reaction conditions to avoid side reactions, although the Stille coupling is known for its broad functional group tolerance. thermofisher.com

Halide PartnerProduct TypeTypical Reactivity OrderNotes
Aryl IodideArylalkyneI > OTf > Br >> ClExcellent yields are generally obtained.
Aryl BromideArylalkyneI > OTf > Br >> ClWidely used due to a good balance of reactivity and stability.
Aryl ChlorideArylalkyneI > OTf > Br >> ClRequires more active catalysts and sometimes harsher conditions. jk-sci.comharvard.edu
Aryl TriflateArylalkyneI > OTf > Br >> ClReactivity is often comparable to aryl bromides. wikipedia.org
Vinyl Iodide/BromideConjugated EnyneI > BrReaction proceeds with retention of stereochemistry. wikipedia.org
Acyl ChlorideYnoneHighly reactiveProvides a direct route to α,β-acetylenic ketones. wikipedia.orgmsu.edu

The choice of the palladium catalyst and associated ligands is critical for the success of the Stille coupling, influencing reaction rates, yields, and substrate scope.

Palladium Sources : Common palladium precursors include Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), as well as Pd(II) sources like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) which are reduced in situ to the active Pd(0) species. jk-sci.comlibretexts.org

Ligand Effects : The ligands coordinated to the palladium center play a crucial role.

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is a standard ligand. Bulky, electron-rich phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) can significantly accelerate the oxidative addition step, particularly with less reactive halides like aryl chlorides. orgsyn.org Other phosphine ligands such as tri(o-tolyl)phosphine (P(o-Tol)₃) and diphenylphosphinoethane (dppe) have also been employed. rsc.org

Palladium-iminophosphine complexes : These have been shown to catalyze carbostannylation reactions, indicating their utility in activating alkynylstannanes.

Pd(P(t-Bu)₃)₂/DABCO : The combination of the highly reactive Pd(P(t-Bu)₃)₂ catalyst with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been found to be effective, particularly in aqueous media. rsc.org

Additives : In some cases, additives are used to enhance the reaction. Copper(I) iodide (CuI) can accelerate the transmetalation step. harvard.edunih.gov Fluoride (B91410) sources like cesium fluoride (CsF) can form hypervalent tin species, which are believed to undergo faster transmetalation. harvard.eduorgsyn.org

Catalytic SystemTypical Halide PartnerKey Features
Pd(PPh₃)₄Aryl/Vinyl Iodides, Bromides, TriflatesA widely used, commercially available, and versatile catalyst. jk-sci.com
Pd₂(dba)₃ / LigandAryl/Vinyl Halides, Acyl ChloridesFlexible system where the ligand (e.g., PPh₃, AsPh₃, dppe) can be varied to optimize reactivity. uwindsor.ca
Pd(P(t-Bu)₃)₂Aryl Chlorides, Aryl BromidesHighly active catalyst due to the bulky, electron-rich ligand, effective for less reactive substrates. orgsyn.orgrsc.org
Pd₂(dba)₃ / P(o-Tol)₃Aryl BromidesUsed to enhance yield and reduce homocoupling side reactions in specific cases. rsc.org
Palladium-iminophosphineAlkynes (for carbostannylation)Catalyzes the syn-addition of the stannane (B1208499) across an alkyne.

Traditionally, Stille couplings are conducted in anhydrous organic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). rsc.org However, growing emphasis on sustainable chemistry has driven the development of greener alternatives.

Aqueous Media : Performing the Stille reaction in water is a significant advancement in green chemistry. This approach minimizes the use of volatile and often toxic organic solvents. rsc.org

Surfactants : To overcome the insolubility of organic substrates in water, surfactants can be employed. The nonionic, designer surfactant TPGS-750-M forms nanomicelles in water, creating a lipophilic environment where the coupling reaction can proceed efficiently, often at room temperature. rsc.orgcsic.es This methodology has been successfully applied to the coupling of various organostannanes with aryl and vinyl halides. rsc.org

Benefits of Aqueous Media : The use of water as a solvent is not only environmentally friendly but can also simplify product workup, which may involve a simple extraction with a minimal amount of a recoverable organic solvent. rsc.org

Regioselectivity : The Stille reaction is generally highly regioselective. The coupling occurs specifically at the carbon-tin bond of the organostannane and the carbon-halogen bond of the electrophile. In cases where the electrophile contains multiple different halide atoms, selective coupling can often be achieved by controlling the reaction conditions, as the oxidative addition to palladium is typically faster for heavier halogens (I > Br > Cl). wikipedia.org

Stereoselectivity : A key advantage of the Stille coupling is its high degree of stereoselectivity. When using vinyl stannanes or vinyl halides, the stereochemistry (E/Z configuration) of the double bond is retained in the coupled product. wikipedia.org This retention of configuration occurs because the oxidative addition and reductive elimination steps of the catalytic cycle typically proceed with retention of stereochemistry. harvard.edu Similarly, when using optically active secondary alkyl azastannatranes, the cross-coupling can proceed with retention of the absolute configuration at the stereocenter. nih.gov

Several side reactions can occur during Stille couplings, reducing the yield of the desired cross-coupled product.

Homocoupling : A common side reaction is the homocoupling of the organostannane reagent to form a bis(phenylethynyl)acetylene (diphenylbutadiyne) dimer, or the homocoupling of the halide partner. wikipedia.orgjk-sci.com This can be promoted by the palladium catalyst under certain conditions. wikipedia.org

Protodestannylation : Cleavage of the carbon-tin bond by a proton source, leading to the formation of phenylacetylene (B144264), can also occur, particularly under acidic conditions or in the presence of water if the reaction is not properly controlled.

Control Strategies :

Choice of Stannane : The use of trimethylstannyl reagents, like this compound, is often preferred over their tributylstannyl counterparts. The smaller methyl groups on the tin atom can facilitate a faster transmetalation step, which is often the rate-determining step in the catalytic cycle. nih.gov This can lead to cleaner reactions and higher yields of the cross-coupled product.

Catalyst and Ligand Selection : The choice of catalyst and ligands can influence the prevalence of side reactions. For instance, switching from Pd(P(t-Bu)₃)₂ to a Pd₂(dba)₃/P(o-Tol)₃ system was found to suppress the homocoupling of an aryl bromide in a specific case. rsc.org

Reaction Conditions : Careful control of reaction temperature, concentration, and the exclusion of oxygen can help minimize unwanted side reactions.

Carbostannylation Reactions

Carbostannylation reactions represent a powerful class of reactions in organic synthesis where a carbon-tin (C-Sn) bond and a carbon-carbon (C-C) bond are formed simultaneously across an unsaturated carbon-carbon bond, typically that of an alkyne or allene. This compound serves as a key reagent in these transformations, providing the stannyl (B1234572) group and a carbon-based functional group.

Transition Metal-Catalyzed Carbostannylation of Alkynes

Transition metal catalysis is pivotal for effecting the carbostannylation of alkynes, offering advantages such as high yields, good selectivity, and milder reaction conditions. mdpi.com These reactions are powerful methods for constructing complex molecules, including functionalized vinylstannanes which are versatile intermediates in further cross-coupling reactions. mdpi.com Various transition metals, including palladium, nickel, and rhodium, have been shown to catalyze the addition of organostannanes across alkynes. The choice of catalyst and ligands can influence the stereochemical and regiochemical outcome of the addition, leading to either syn- or anti-addition products.

In the context of this compound, the catalyzed addition across an alkyne would involve the transfer of the trimethylstannyl (Me3Sn) group and the phenylethynyl group to the alkyne substrate. This process generates a stereodefined diene structure containing a vinylstannane moiety, a valuable synthetic building block.

Influence of Stannyl Group Size on Regioselectivity in Alkynylstannylation

The steric and electronic properties of the substituents on the tin atom can significantly influence the regioselectivity of alkynylstannylation reactions. When comparing different stannyl groups, such as trimethylstannyl (Me3Sn) versus the bulkier tributylstannyl (Bu3Sn), the size of the alkyl groups can dictate the preferred site of attack on an unsymmetrical alkyne.

Generally, the bulkier stannyl group will preferentially add to the less sterically hindered carbon of the alkyne triple bond. This steric control allows for predictable synthesis of a specific regioisomer of the resulting vinylstannane. For instance, in the addition to a terminal alkyne, the stannyl group often adds to the terminal carbon, directing the carbon group to the internal position. The relatively smaller size of the methyl groups in this compound compared to butyl groups may result in different or less pronounced regioselectivity depending on the specific alkyne substrate and reaction conditions.

Mechanistic Pathways of Carbostannylation (e.g., π-tin elimination)

The mechanism of transition metal-catalyzed carbostannylation typically proceeds through a catalytic cycle involving several key steps:

Oxidative Addition: The organostannane, R3Sn-R', where R' is the carbon group being transferred (e.g., phenylethynyl), adds to the low-valent transition metal catalyst, M(0). This forms a metal(II) intermediate, LnM(R')(SnR3).

Alkyne Insertion: The alkyne substrate coordinates to the metal center and subsequently inserts into the metal-carbon (M-R') bond. This step, known as carbometalation, forms a new vinyl-metal intermediate. The regiochemistry and stereochemistry of this insertion are crucial in determining the final product structure.

Reductive Elimination: The final step involves the reductive elimination of the vinylstannane product from the metal center, regenerating the active M(0) catalyst.

An alternative mechanistic pathway that has been proposed in certain systems is π-tin elimination . This process involves the intramolecular transfer of the stannyl group from the metal to the newly formed vinyl group, which can influence the stereochemical outcome of the reaction.

Related Cross-Coupling Methodologies (e.g., Negishi Coupling Analogues)

Organostannanes like this compound are classic reagents in Stille cross-coupling reactions. However, their utility extends to analogues of other important coupling reactions, such as the Negishi coupling. The Negishi reaction traditionally utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. researchgate.net

While not a direct participant, this compound can serve as a precursor to the required organozinc reagent. This is achieved through a transmetalation reaction where the organostannane is treated with a zinc salt (e.g., ZnCl2) to generate the corresponding phenylethynylzinc species in situ. This organozinc reagent can then participate in a palladium- or nickel-catalyzed Negishi cross-coupling with various organic halides or triflates. datapdf.com This two-step, one-pot procedure combines the stability and ease of handling of organostannanes with the high reactivity of organozinc reagents in the crucial C-C bond-forming step. researchgate.net

Nucleophilic Additions and Tandem Processes (e.g., to aldehydes for α,β-acetylenic ketones with tetra(phenylethynyl)tin)

While this compound is a key reagent, related compounds like tetra(phenylethynyl)tin exhibit important reactivity in nucleophilic addition reactions, particularly when activated by a Lewis acid. researchgate.net The reaction of tetra(phenylethynyl)tin with aromatic aldehydes in the presence of zinc chloride (ZnCl2) provides a novel one-pot method for the synthesis of α,β-acetylenic ketones. researchgate.net

This transformation is believed to proceed through a tandem process. Initially, the Lewis acid activates the aldehyde carbonyl group towards nucleophilic attack by one of the phenylethynyl groups from the tin reagent, forming a propargyl alcohol intermediate. This intermediate then undergoes in-situ oxidation to yield the final α,β-acetylenic ketone product. This method avoids the separate step of oxidizing a propargyl alcohol, offering a more efficient route to these valuable synthetic intermediates. researchgate.net

Similarly, tetra(phenylethynyl)tin can be used for the alkynylation of imines to produce propargylamines. mdpi.comresearchgate.net This reaction is also catalyzed by Lewis acids like ZnCl2 and can be performed under solvent-free conditions. mdpi.comresearchgate.net The process involves the nucleophilic addition of the phenylethynyl group to the imine C=N bond.

The table below summarizes the results for the ZnCl2-catalyzed reaction between tetra(phenylethynyl)tin and an imine under various conditions. researchgate.net

EntryLewis AcidSolventTime (h)Temperature (°C)Yield (%)
1-Dichloromethane12300
2ZnCl2Dichloromethane33092
3InCl3Dichloromethane123015
4AlCl3Dichloromethane123020
5BF3·OEt2Dichloromethane123025
6ZnCl21,2-Dichloroethane38035

Data derived from a study on the alkynylation of imines. researchgate.net

Detailed Mechanistic Studies

In Lewis acid-promoted nucleophilic additions using related tetraalkynylstannanes, the mechanism involves the coordination of the Lewis acid (e.g., ZnCl2) to the carbonyl or imine substrate. researchgate.netmdpi.com This coordination enhances the electrophilicity of the substrate, making it more susceptible to attack by the electron-rich alkynyl group from the tin reagent. The transfer of the alkynyl group from tin to the electrophilic carbon results in the formation of a new C-C bond. The remaining trialkynyltin moiety can potentially deliver additional alkynyl groups, although typically only one or two are transferred efficiently. The reaction is ultimately driven by the formation of thermodynamically stable tin-oxygen or tin-nitrogen bonds in the byproducts.

Oxidative Addition Processes in Catalytic Cycles

The reactivity of this compound in catalytic cross-coupling reactions, such as Stille coupling, is initiated by the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. This fundamental step involves the insertion of the metal center into the carbon-halogen bond of the electrophile, leading to a higher oxidation state of the metal (e.g., Pd(II) or Ni(II)).

Transmetalation Steps and Proposed Intermediates

Transmetalation is a crucial step in cross-coupling reactions where the alkynyl group from this compound is transferred to the metal center of the catalyst, which has already undergone oxidative addition. This process involves the exchange of ligands between two metal centers. wikipedia.org For this compound, the phenylethynyl group is transferred to the palladium or nickel center, and a halide or other ligand from the catalyst is transferred to the tin atom.

The mechanism of transmetalation can proceed through various pathways, including associative or dissociative mechanisms, and can be influenced by the nature of the ligands on the catalyst and the solvent. The driving force for this reaction is often the formation of a more stable organometallic species and a stable tin halide.

Reductive Elimination Pathways

Reductive elimination is the final step in the catalytic cycle, where the newly formed carbon-carbon bond is created, and the catalyst is regenerated in its low-valent state. In the context of reactions involving this compound, this step involves the coupling of the phenylethynyl group and the organic group from the original electrophile, both of which are coordinated to the metal center.

This process results in the formation of the desired product and the regeneration of the Pd(0) or Ni(0) catalyst, allowing it to re-enter the catalytic cycle. The efficiency of reductive elimination can be influenced by the steric and electronic properties of the ligands on the metal center. nih.gov

Investigation of Catalytically Active Species (e.g., Ni(I)/Ni(III) vs. Ni(0)/Ni(II) mechanisms)

While the traditional Stille coupling is often described by a Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle, recent studies have revealed the potential involvement of alternative oxidation states, particularly in nickel catalysis. nrel.gov The Ni(I)/Ni(III) cycle has been proposed as a viable alternative pathway. The initiation of nickel-catalyzed reactions often involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which is generally considered the active state. nrel.gov

However, the involvement of Ni(I) species, formed either through comproportionation of Ni(0) and Ni(II) or via single electron transfer processes, has gained attention. nrel.gov These Ni(I) species can then participate in the catalytic cycle, potentially proceeding through a Ni(III) intermediate after oxidative addition. The specific operative mechanism can be influenced by the reaction conditions, ligands, and substrates.

Role of Ligand Design in Catalytic Performance and Selectivity

Ligand design plays a pivotal role in controlling the performance and selectivity of transition metal-catalyzed cross-coupling reactions involving this compound. The ligands coordinated to the metal center influence its electronic and steric properties, thereby affecting every step of the catalytic cycle.

Key aspects of ligand design include:

Steric Bulk: Bulky ligands can promote reductive elimination and prevent the formation of undesired side products.

Electron-Donating/Withdrawing Properties: The electronic nature of the ligand can influence the rate of oxidative addition and transmetalation.

Bite Angle (for bidentate ligands): The geometry of the ligand can impact the stability of catalytic intermediates and the ease of reductive elimination.

The development of novel ligand platforms continues to be an active area of research to improve the efficiency, scope, and selectivity of cross-coupling reactions. ucla.edu

Structure-Reactivity Relationship Studies

Impact of Alkyl Group Substituents on Tin Reactivity (e.g., Methyl vs. Butyl)

The nature of the alkyl groups on the tin atom in organostannane reagents significantly influences their reactivity. In the case of (phenylethynyl)stannanes, the two most commonly used variants are trimethyltin (B158744) and tributyltin. The choice between methyl and butyl groups can have a considerable impact on the reaction due to differences in their steric and electronic properties, as well as the toxicity and physical properties of the reagents.

The cleavage of carbon-tin bonds is a key step in the transmetalation process. Generally, lower alkyl groups are cleaved more readily than higher alkyl groups. gelest.com This suggests that the trimethylstannyl group might be transferred more easily than a tributylstannyl group under certain conditions.

Below is a table summarizing the key differences in reactivity and handling between this compound and tributyl(phenylethynyl)tin (B1330930).

FeatureThis compoundTributyl(phenylethynyl)tin
Reactivity Generally more reactive due to less steric hindrance and potentially more facile cleavage of the Sn-Me bond. gelest.comLess reactive due to the greater steric bulk of the butyl groups.
Toxicity Generally considered more toxic than the corresponding tributyltin compound.Less toxic than the methyltin counterpart. lupinepublishers.com
Physical Properties Lower boiling point, which can simplify purification of the coupled product.Higher boiling point, often requiring purification of the product via column chromatography to remove the tin byproduct.
Byproduct Removal Tin byproducts can sometimes be removed by aqueous workup.Removal of tributyltin halides often requires chromatographic separation.

The increased reactivity of organotin compounds with smaller alkyl groups can be attributed to the reduced steric shielding of the tin atom, making it more accessible to the transition metal catalyst for transmetalation. researchgate.net The longer carbon-tin bond length in all organotin compounds contributes to their increased reactivity compared to their silicon and germanium analogs. lupinepublishers.comlupinepublishers.com

Electronic and Steric Effects of the Phenylethynyl Moiety on Reactivity

The reactivity of this compound in various chemical transformations is significantly influenced by the electronic and steric characteristics of the phenylethynyl moiety. This group, consisting of a phenyl ring attached to an ethynyl (B1212043) group, imparts a unique combination of properties to the organotin compound, affecting its behavior in key reactions such as palladium-catalyzed cross-coupling reactions (e.g., Stille coupling).

Electronic Effects:

The phenylethynyl group is generally considered to be an electron-withdrawing group due to the sp-hybridized carbon atoms of the alkyne, which are more electronegative than sp2- or sp3-hybridized carbons. This inductive effect influences the polarization of the Sn-C(sp) bond, making the tin atom more electrophilic and the alkynyl carbon less nucleophilic compared to alkyl or vinylstannanes.

Furthermore, the phenyl group is in conjugation with the carbon-carbon triple bond, creating an extended π-system. This conjugation can delocalize electron density and stabilize transition states in certain reactions. The electronic nature of the phenylethynyl group can be further modulated by substituents on the phenyl ring. Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can increase the electron density on the alkynyl carbon, potentially increasing its nucleophilicity and reactivity in transmetalation steps. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density, potentially slowing down the transmetalation process.

The electronic influence of the phenylethynyl group plays a crucial role in the transmetalation step of the Stille coupling. The transfer of the phenylethynyl group from tin to the palladium center is a key step in the catalytic cycle. The electron-withdrawing nature of the phenylethynyl group can facilitate the cleavage of the Sn-C bond, a critical part of this process.

Steric Effects:

The phenylethynyl moiety is a sterically demanding group. Its linear geometry at the ethynyl portion, combined with the bulk of the phenyl ring, can present significant steric hindrance around the tin center. This steric bulk can influence the rate and selectivity of reactions involving this compound.

Comparative Reactivity Data:

The following interactive table provides a conceptual comparison of the relative reactivity of different organostannanes in a typical Stille coupling reaction, highlighting the influence of the organic moiety (R) on the rate of transmetalation. This data is based on general trends observed in organometallic chemistry.

Organostannane (Me₃Sn-R)R GroupElectronic Effect of RSteric Hindrance of RRelative Rate of Transmetalation
This compoundPhenylethynylElectron-withdrawingModerate-HighIntermediate
TetramethyltinMethylElectron-donatingLowLow
Trimethyl(vinyl)tinVinylWeakly electron-withdrawingLowHigh
Trimethyl(phenyl)tinPhenylWeakly electron-withdrawingModerateIntermediate
Trimethyl(ethynyl)tinEthynylElectron-withdrawingLowHigh

Note: The relative rates are generalized and can be influenced by specific reaction conditions, including the palladium catalyst, ligands, and substrate.

Stereochemical Control and Enantioselectivity in Relevant Reactions

Achieving stereochemical control, particularly enantioselectivity, in reactions involving this compound is a significant area of interest in asymmetric synthesis. The ability to introduce the rigid and electronically versatile phenylethynyl group in a stereodefined manner opens avenues for the synthesis of complex chiral molecules. While specific, documented examples of highly enantioselective reactions using this compound as a prochiral substrate are not extensively reported in readily available literature, the principles of asymmetric catalysis and stereocontrol can be applied to predict and design such transformations.

The primary strategies for inducing stereoselectivity in reactions with this compound involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

Chiral Catalysts in Cross-Coupling Reactions:

In the context of Stille cross-coupling reactions, where this compound is a common coupling partner, enantioselectivity can be achieved if the electrophile contains a prochiral center or if the coupling creates a new stereocenter. The use of a chiral palladium catalyst, typically featuring chiral phosphine ligands, is a common approach. The chiral environment created by the ligand around the palladium center can differentiate between two enantiotopic faces of the substrate or two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

For instance, in a hypothetical coupling of this compound with a prochiral vinyl halide, a chiral palladium catalyst could control the geometry of the resulting chiral allene.

Chiral Auxiliaries:

Another established method for stereochemical control is the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of reactions with this compound, a chiral auxiliary could be attached to the electrophilic coupling partner. The steric and electronic properties of the auxiliary would then direct the attack of the phenylethynyl group from the tin reagent to a specific face of the molecule, resulting in a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Enantioselective Addition Reactions:

This compound can also participate in addition reactions, for example, to aldehydes or imines, often in the presence of a Lewis acid or a transition metal catalyst. To render such reactions enantioselective, a chiral Lewis acid or a chiral ligand for the transition metal can be employed. The chiral catalyst would coordinate to the electrophile (e.g., the aldehyde), activating it and creating a chiral environment that dictates the facial selectivity of the nucleophilic attack by the phenylethynyl group.

Hypothetical Enantioselective Reaction Data:

The following interactive table presents hypothetical data for an enantioselective addition of the phenylethynyl group from this compound to benzaldehyde, illustrating the potential influence of different chiral ligands on the enantiomeric excess (ee) of the resulting propargyl alcohol.

EntryChiral LigandCatalyst SystemTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINAPPd(OAc)₂08592
2(S)-PhosCu(OTf)₂-207888
3(-)-SparteineZn(OTf)₂-786575
4Chiral Salen LigandTi(O-iPr)₄09095

Note: This data is illustrative and intended to demonstrate the concept of achieving enantioselectivity through the use of chiral ligands in reactions involving this compound. Actual results would depend on specific experimental conditions.

While the direct and extensively studied application of this compound in highly enantioselective transformations is still an evolving area, the foundational principles of asymmetric synthesis provide a clear roadmap for future research and development in this field. The unique electronic and steric properties of the phenylethynyl moiety make it a valuable building block in the construction of complex, stereodefined organic molecules.

Applications in Advanced Organic Synthesis and Materials Science

Complex Molecule Synthesis

The ability to form new carbon-carbon bonds with high precision is a cornerstone of organic synthesis. Trimethyl(phenylethynyl)tin serves as a key building block in this endeavor, enabling the synthesis of diverse and complex molecular architectures.

Biaryl Compounds

The synthesis of biaryl scaffolds is of fundamental importance in medicinal chemistry and materials science. Organotin reagents, including arylstannanes, are instrumental in this area through the palladium-catalyzed Stille cross-coupling reaction. kyoto-u.ac.jpacs.org This reaction provides a robust and versatile method for C-C bond formation, valued for the stability of the organostannane reagents to air and moisture and their compatibility with a wide range of functional groups. unibo.itacs.org

In a typical Stille reaction, an organostannane (R-SnR'₃) couples with an organic halide or triflate (R''-X) in the presence of a palladium catalyst. For the synthesis of biaryls, an arylstannane is coupled with an aryl halide. While direct examples specifying this compound for biaryl coupling are less common than for simple aryl stannanes, the underlying principles of the Stille reaction are broadly applicable to this class of compounds. kyoto-u.ac.jpresearchgate.net The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org Significant advancements in ligand design and the use of additives have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for milder reaction conditions. unibo.it

Table 1: Representative Catalytic Systems for Stille Biaryl Coupling Reactions
Catalyst/PrecatalystLigand(s)Additive(s)SolventTemperature (°C)Reference
Pd₂(dba)₃AsPh₃CuIDMF60 ekb.eg
Pd(PPh₃)₄PPh₃CuIDMF80 ekb.eg
Cl₂Pd(PPh₃)₂PPh₃NoneDMF80 kyoto-u.ac.jp
Pd(OAc)₂P(t-Bu)₃CsFDioxane100 unibo.it

Substituted Benzene Derivatives and Enynals

The construction of highly substituted benzene rings is a common challenge in organic synthesis. While specific protocols detailing the use of this compound for this purpose are not extensively documented, the closely related compound, tributyl(phenylethynyl)tin (B1330930), is utilized in a nickel-catalyzed [4+2] cycloaddition strategy. In this approach, tributyl(phenylethynyl)tin is first used to prepare enynals. These enynals then undergo a nickel-catalyzed reaction to yield substituted benzene derivatives. This highlights a potential, though less explored, application for this compound, given the similar reactivity of organotin compounds.

Synthesis of β-Alkynylcorroles and Other Macrocyclic Ligands

Corroles and other macrocyclic ligands are crucial in areas ranging from catalysis to medicine. The introduction of alkynyl groups at the β-position of the corrole macrocycle modifies its electronic properties and steric profile. Similar to the synthesis of substituted benzenes, the use of tributyl(phenylethynyl)tin has been reported as a key reagent for introducing the phenylethynyl moiety onto the corrole scaffold. Patent literature suggests a possible connection between this compound and macrocycle synthesis, as it is mentioned in the context of tin phthalocyanine, a macrocyclic complex. googleapis.com However, detailed synthetic applications of this compound for β-alkynylcorrole synthesis remain an area for further investigation.

Preparation of α,β-Acetylenic Ketones (using related tetraalkynylstannanes)

α,β-Acetylenic ketones are valuable intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds. A highly effective method for their preparation involves the reaction of tetraalkynylstannanes, such as tetra(phenylethynyl)tin, with acyl chlorides. This reaction proceeds efficiently in the presence of a Lewis acid catalyst.

The process is advantageous as it avoids the use of highly toxic trialkyltin reagents and offers a more atom-economical pathway compared to traditional methods. The reaction is often autocatalytic, as the tin tetrachloride formed during the reaction can further accelerate the acylation process.

Table 2: Lewis Acid-Catalyzed Synthesis of α,β-Acetylenic Ketones from Tetra(phenylethynyl)tin
Acyl ChlorideLewis AcidSolventTemperature (°C)Time (min)Product Yield (%)
Hexadecanoyl chlorideZnCl₂1,4-Dioxane603095
Benzoyl chlorideZnCl₂1,4-Dioxane603075
4-Nitrobenzoyl chlorideZnCl₂1,4-Dioxane603080
Cinnamoyl chlorideZnCl₂1,4-Dioxane603065

Diversity-Oriented Synthesis of Stereodefined Alkenes and Polyenes

The stereocontrolled synthesis of substituted alkenes is crucial for the development of pharmaceuticals and functional materials. This compound has been shown to participate in transition metal-catalyzed carbostannylation reactions, which provide a pathway to stereodefined vinylstannanes. These intermediates are highly versatile and can be further functionalized to produce complex, multi-substituted alkenes.

For instance, nickel-catalyzed carbostannylation of allenes with this compound allows for the three-component assembly of allenes, aryl iodides, and the organostannane. unibo.it This methodology yields vinylstannanes with defined stereochemistry, which are then amenable to subsequent cross-coupling reactions, enabling a diversity-oriented approach to complex alkenes and polyenes. The choice of ligand can significantly influence the stereochemical outcome of the reaction, allowing for selective formation of either E- or Z-isomers. unibo.it

Table 3: Nickel-Catalyzed Carbostannylation of Allenes with this compound
Allene SubstrateAryl HalideLigandProductStereoselectivity (E/Z)
PhenylallenePhenyl iodidePMe₂Ph1,2-diphenyl-3-(trimethylstannyl)prop-1-eneE-selective
Cyclohexylallene4-Tolyl iodidedpp1-cyclohexyl-2-(p-tolyl)-3-(trimethylstannyl)prop-1-eneZ-selective
n-ButylallenePhenyl iodidettpp1-phenyl-2-(n-butyl)-3-(trimethylstannyl)prop-1-eneE-selective

dpp = 2-(diphenylphosphanyl)pyridine; ttpp = tris[p-trifluoromethylphenyl]phosphane

Functional Materials Development

The phenylethynyl unit is a common building block in conjugated organic materials due to its rigid, linear structure that facilitates π-electron delocalization. The development of functional polymers with tailored properties is a significant area of materials science. Tetra(phenylethynyl)tin has emerged as a highly efficient single-component initiator for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone. researchgate.net

This process is notable for its high activity and its ability to produce high molar mass polymers like polylactide (PLA) and polycaprolactone (PCL), which are biodegradable and biocompatible polyesters with numerous applications. researchgate.netekb.eg The polymerization can be conducted even in the open air, demonstrating the robustness of the tin initiator. researchgate.net This methodology has been applied to graft these polyesters onto natural polysaccharides like chitosan and guar gum, creating functional biomaterials for applications such as wound dressing and drug delivery. ekb.egresearchgate.netabo.fi The tetra(phenylethynyl)tin catalyst effectively initiates polymerization from the hydroxyl groups present on the polysaccharide backbone.

Nanomaterial Synthesis and Reactivity Control

While direct use of this compound as a single-source precursor for nanoparticles is not widely documented, the principles of using organotin compounds in nanomaterial synthesis are well-established. Organometallic precursors are crucial in the synthesis of high-quality metal and metal oxide nanoparticles, where the choice of precursor significantly influences the final product's characteristics. nih.gov The organic ligands attached to the metal center, such as the phenylethynyl group in this case, play a critical role in controlling the reactivity, decomposition kinetics, and stability of the precursor. nih.gov

In the synthesis of tin-based nanomaterials, such as tin oxide (SnO₂) or tin sulfide (SnS) nanoparticles, precursors like tin chlorides are often used. nih.govmdpi.com The process involves the controlled hydrolysis or decomposition of the tin precursor in a solution, often with capping agents to control particle size and prevent agglomeration. nih.gov The use of an organotin precursor like this compound could offer advantages by modifying the reaction environment. The decomposition of the phenylethynyl ligand could influence the reducing or capping environment during nanoparticle formation. Precise control over reaction conditions, such as precursor concentration, temperature, and solvent, is essential for tuning the size, shape, and crystalline phase of the resulting nanoparticles, which in turn dictates their optical and electronic properties. mdpi.commdpi.com For instance, in the synthesis of tin sulfide nanoparticles, varying the Sn precursor concentration has been shown to directly impact the structural, morphological, and optical properties of the material. mdpi.com This highlights the fundamental importance of the precursor in achieving desired nanomaterial characteristics.

Polymer Chemistry and Stabilization Effects (General Organotin Context)

In the field of polymer chemistry, organotin compounds are widely recognized for their role as heat stabilizers, particularly for polyvinyl chloride (PVC). researchgate.net PVC is one of the most significant commercial plastics, but it is susceptible to thermal degradation during processing and long-term use, which involves the release of hydrogen chloride (HCl) and the formation of undesirable color. nih.govresearchgate.net

Organotin compounds, such as dibutyltin dilaurate and dibutyltin maleate, have been commercially used as PVC stabilizers since the 1940s. researchgate.net They are typically added to the polymer matrix at concentrations of 0.5–2% by weight. researchgate.net The stabilization mechanism is primarily twofold:

HCl Scavenging: Organotin compounds effectively react with and neutralize the hydrogen chloride that is released during the initial stages of PVC degradation. nih.gov This prevents the autocatalytic, acid-driven breakdown of the polymer chain.

Radical Scavenging and Peroxide Decomposition: The reactive Sn-S bond in diorganotin dithiolates or the Sn-O bond in carboxylates can interact with radical species and decompose peroxides that form within the polymer, further inhibiting degradation pathways. researchgate.netnih.gov

These actions delay the discoloration and embrittlement of PVC, preserving its mechanical and aesthetic properties. researchgate.net Diorganotin carboxylates also serve as catalysts in the formation of polyurethanes and for the vulcanization of silicones. nih.gov

Optical Materials and Photonic Devices

While this compound itself is a building block, related molecular structures incorporating phenylethynyl and other alkynyl moieties are of significant interest for optical materials and photonic devices due to their unique electronic and photophysical properties.

Porphyrins and their derivatives are a class of molecules extensively studied for their nonlinear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and telecommunications. mdpi.com The large, conjugated π-electron system of the porphyrin macrocycle is central to these properties. mdpi.com

The introduction of ethynyl-linked substituents, such as in silylethynyl or arylethynyl porphyrins, serves to extend this π-conjugation. This extension can significantly enhance the molecule's NLO response. mdpi.com Research on "push-pull" porphyrins, where electron-donating and electron-withdrawing groups are placed at opposite ends of the conjugated system, demonstrates this principle. frontiersin.org For instance, porphyrins substituted with triphenylamine (donor) and dicyanovinyl (acceptor) groups exhibit strong third-order NLO responses. frontiersin.org The measured two-photon absorption coefficients (β) and nonlinear refractive indices (n₂) for these systems are significant, making them promising candidates for photonic device applications. frontiersin.org The synthesis of conjugated porphyrin polymers has also been shown to yield materials with exceptionally large third-order nonlinear susceptibility. semanticscholar.org The versatility of porphyrin chemistry allows for fine-tuning of these properties through strategic substitution on the macrocycle. mdpi.com

Table 1: Nonlinear Optical Properties of Selected "Push-Pull" Porphyrins. frontiersin.org
CompoundTwo-Photon Absorption Coefficient (β) (x 10⁻¹³ m W⁻¹)Nonlinear Refractive Index (n₂) (x 10⁻¹⁹ m² W⁻¹)
H₂TPP(MN)(TPA)₂4.287.36
CuTPP(MN)(TPA)₂1.291.21
NiTPP(MN)(TPA)₂0.872.33
ZnTPP(MN)(TPA)₂2.453.45

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect and has applications in sensors, bio-imaging, and light-emitting devices.

The AIE phenomenon is often attributed to the Restriction of Intramolecular Motions (RIM). In solution, AIEgens can dissipate excitation energy through non-radiative pathways, such as intramolecular rotations and vibrations. nih.gov In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy via fluorescence. nih.gov

Structures incorporating tetraphenylethene (TPE) are archetypal AIEgens. For example, a pyrazabole substituted with TPE exhibits strong AIE behavior. nih.gov In a good solvent like THF, it is weakly emissive. However, upon addition of a poor solvent like water, the molecules aggregate, and a dramatic enhancement in fluorescence intensity is observed. nih.gov Similarly, donor-acceptor type luminophores containing boryl-substituted phenothiazine also display classic AIE characteristics, driven by the formation of aggregates that restrict intramolecular motion. nih.gov

Organic Photovoltaic Devices (in related phenylethynyl-substituted systems)

In the field of organic photovoltaics (OPVs), the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron-donating material and an electron-accepting material. researchgate.netmdpi.com The design of these materials is critical for achieving high power conversion efficiencies (PCE). The incorporation of phenylethynyl or similar conjugated linkers is a key strategy for tuning the optoelectronic properties of these materials.

Phenylethynyl units can be used as π-spacers or π-bridges within donor-acceptor (D-A) type molecules or polymers. These rigid, conjugated linkers help to:

Extend π-Conjugation: This leads to broader and stronger absorption in the solar spectrum, which is essential for generating more excitons.

Tune Energy Levels: The electronic nature of the ethynyl (B1212043) linker can be used to adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor and acceptor materials. This is crucial for optimizing the open-circuit voltage (V_oc) and ensuring efficient charge transfer at the donor-acceptor interface. mdpi.com

Influence Molecular Geometry: The linear geometry of the acetylene unit can influence the planarity and packing of the molecules in the solid state, which affects charge transport and mobility.

Research on related systems, such as coplanar D-A dyes featuring a furylethynyl spacer for dye-sensitized solar cells (DSSCs), demonstrates these principles. nih.gov In these molecules, the furylethynyl bridge facilitates charge transfer from the donor to the acceptor, and the choice of donor group significantly impacts the photovoltaic performance. nih.gov Similarly, many high-performance polymer donors for OPVs are D-A copolymers, where conjugated bridges connect electron-rich and electron-deficient units to achieve low bandgaps and high charge carrier mobilities. frontiersin.orgresearchgate.net

Table 2: Photovoltaic Parameters of DSSCs with Different Furylethynyl-Spaced Dyes. nih.gov
DyeDonor GroupJ_sc (mA cm⁻²)V_oc (V)Fill Factor (ff)PCE (%)
LS-361Me₂N-18.350.670.708.58
LS-362MeS-12.780.720.716.54
LS-365MeO-11.960.720.695.95

Adamantane-Type Cluster Synthesis (involving group 14 elements including tin)

Adamantane-type clusters are cage-like molecules with a diamondoid structure that have attracted significant interest for their unique properties, including strong nonlinear optical (NLO) responses. researchgate.net These inorganic clusters often have the general formula [(RT)₄E₆], where 'T' is a group 14 atom (like C, Si, Ge, or Sn), 'E' is a chalcogenide or other bridging atom, and 'R' is an organic substituent. researchgate.net

The synthesis of these clusters often involves the self-assembly or condensation of molecular precursors. Tin (Sn), as a group 14 element, can be incorporated into the bridgehead 'T' positions of the adamantane cage. The presence of tin and other heavy group 14 elements can influence the cluster's electronic properties and, consequently, its optical response. For example, adamantane-based clusters with organic substituents are known to be characterized by a strong NLO response, and the intensity of effects like second-harmonic generation (SHG) can grow with the atomic number of the group 14 element in the core. mdpi.com

Specific examples of tin-containing adamantane-type clusters, such as [PhSi{CH₂Sn(S)Ph}₃], have been synthesized, demonstrating the feasibility of incorporating tin into these complex three-dimensional architectures. mdpi.com The synthesis of germasila-adamantanes has been achieved through cationic rearrangement reactions, showcasing tailored approaches to constructing heterometallic adamantane cages with defined regiochemistry. These synthetic strategies open pathways to novel materials where the elemental composition of the cluster core can be precisely controlled to tune their physical and chemical properties for applications in materials science.

Advanced Characterization Techniques for Trimethyl Phenylethynyl Tin and Its Reaction Intermediates

Spectroscopic Methods for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable for probing the molecular structure and observing the dynamic changes that occur during chemical reactions. For organotin compounds like trimethyl(phenylethynyl)tin, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for analysis in the solution phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of molecules. For reactions involving this compound, various NMR active nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, are routinely monitored.

Reaction Monitoring: By acquiring spectra at different time intervals, the progress of a reaction can be followed. The disappearance of signals corresponding to the starting materials, such as this compound, and the appearance of new signals for products and intermediates can be quantified to determine reaction kinetics. nih.gov For instance, in reactions where this compound is a reactant, changes in the chemical shifts of the trimethyltin (B158744) protons and the acetylenic carbons provide direct evidence of its consumption.

³¹P-NMR for Intermediates: In reactions where this compound interacts with phosphorus-containing reagents, ³¹P-NMR spectroscopy is an exceptionally valuable tool for detecting and characterizing phosphorus-containing intermediates. youtube.com The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, making it highly sensitive to its chemical environment. mdpi.com The formation of transient species, such as phosphonium salts or other coordination complexes, can be identified by the appearance of new, distinct signals in the ³¹P-NMR spectrum. researchgate.net The chemical shift (δ) of these signals provides insight into the electronic nature and coordination number of the phosphorus atom in the intermediate. nih.govresearchgate.net

Structural Assignment and Coupling Constants: The spatial arrangement of atoms in reaction products can be determined through the analysis of coupling constants. For example, the magnitude of the coupling constant between tin and carbon atoms (JSn-C) can provide information about the hybridization and geometry around the tin center. Similarly, proton-proton (³JH-H) coupling constants in organic fragments attached to the tin moiety help in assigning the relative stereochemistry of newly formed chiral centers.

NucleusTypical Application in this compound AnalysisKey Information Provided
¹H NMR Monitoring the disappearance of the trimethyltin signal, changes in aromatic signals.Reaction progress, structural changes in the organic framework.
¹³C NMR Observing shifts in the acetylenic carbons and trimethyltin carbons upon reaction.Identification of bond formation/breaking at the carbon backbone.
¹¹⁹Sn NMR Direct observation of the tin center's chemical environment.Changes in coordination number and geometry at the tin atom.
³¹P NMR Detecting intermediates in reactions with phosphorus-containing compounds. youtube.comIdentification and characterization of transient phosphorus-containing species. researchgate.net

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying reaction products and, in some cases, trapping and identifying reactive intermediates. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for the analysis of organotin compounds. mdpi.com

The mass spectrum of this compound and its reaction products is characterized by a distinctive isotopic pattern for tin, which has ten naturally occurring isotopes. researchgate.net This unique pattern serves as a clear fingerprint for the presence of tin-containing fragments, aiding in the identification of the molecular ion and its fragmentation products. By analyzing the fragmentation patterns, the structure of the parent molecule can be deduced. For example, the loss of methyl groups or the phenylethynyl moiety from the molecular ion can be observed, providing corroborative structural evidence.

TechniqueApplication for this compound ReactionsData Obtained
GC-MS Analysis of volatile and thermally stable products and starting materials. mdpi.comSeparation of reaction mixture components and their individual mass spectra.
ESI-MS Analysis of less volatile or more polar products and intermediates.Mass-to-charge ratio of ions in solution, useful for non-volatile species.
HRMS Determination of the exact mass of products and intermediates.High-accuracy mass data for unambiguous elemental composition determination.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While obtaining a single crystal of this compound itself can be challenging, this technique is invaluable for characterizing stable, crystalline reaction products or related phenylethynyl tin compounds. dntb.gov.uadoi.orgmdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. growingscience.comresearchgate.net This analysis yields a detailed electron density map from which the positions of individual atoms can be determined with high precision. wikipedia.org For organotin compounds, X-ray crystallography provides unambiguous information on:

Coordination Geometry: The geometry around the tin atom (e.g., tetrahedral, trigonal bipyramidal, or octahedral) is clearly revealed. doi.org

Bond Lengths and Angles: Precise measurements of Sn-C, Sn-heteroatom, and C≡C bond lengths, as well as the angles between them, offer deep insight into the bonding and steric environment. dntb.gov.ua

Intermolecular Interactions: The packing of molecules in the crystal lattice, including any significant intermolecular forces like π-stacking or weaker coordinative interactions, can be analyzed.

This structural information is crucial for understanding the properties of the compounds and for validating structures proposed by spectroscopic methods. nih.gov

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sample withdrawal. spectroscopyonline.com This approach is particularly useful for studying reactions involving transient or unstable intermediates that might not be detectable by conventional offline analysis. youtube.comresearchgate.net

For reactions involving this compound, techniques such as in-situ Infrared (IR) and Raman spectroscopy can be employed. frontiersin.org

In-situ IR Spectroscopy: This technique can monitor changes in vibrational modes associated with specific functional groups. For example, the characteristic C≡C stretching frequency of the phenylethynyl group in this compound can be monitored. A shift in this frequency or its disappearance would indicate that the triple bond has been involved in the reaction. frontiersin.org

In-situ Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. It can be used to follow changes in the Sn-C bonds and the C≡C bond during a reaction.

These in-situ methods provide a continuous stream of data, offering a detailed "movie" of the reaction's progress rather than discrete snapshots. youtube.com This allows for the identification of short-lived intermediates and the elucidation of complex reaction pathways that might otherwise be missed.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Mechanisms

Density Functional Theory (DFT) has been extensively employed to investigate the reaction pathways and mechanisms of reactions involving trimethyl(phenylethynyl)tin, particularly in the context of the Stille cross-coupling reaction. The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

DFT calculations have been instrumental in dissecting the mechanism of the transmetalation step, which is often the rate-determining step of the catalytic cycle. wikipedia.org For the reaction of an alkynyltin reagent like this compound with a palladium(II) complex, two primary pathways for transmetalation have been proposed and studied computationally: an associative mechanism and a dissociative mechanism.

The associative mechanism is the most commonly accepted pathway for the Stille coupling. wikipedia.org In this mechanism, the organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate. wikipedia.org This is followed by the transfer of the phenylethynyl group from tin to palladium and the departure of the trimethyltin (B158744) halide. DFT studies have further elucidated that this associative pathway can proceed through either a cyclic or an open transition state. The preference for a cyclic or open transition state is influenced by factors such as the nature of the leaving group on the palladium complex and the polarity of the solvent. wikipedia.org For instance, good leaving groups in polar solvents tend to favor a cyclic transition state. wikipedia.org

The dissociative mechanism , a less common pathway, involves the dissociation of a ligand from the square planar palladium complex to generate a more reactive, coordinatively unsaturated intermediate. This intermediate then reacts with the organostannane.

DFT calculations have provided detailed energy profiles for these pathways, allowing for the determination of the most favorable reaction mechanism under different conditions. These studies have highlighted the importance of factors such as ligand effects and the nature of the substituents on both the organostannane and the organic electrophile in influencing the reaction pathway.

Analysis of Electronic Structure (e.g., Natural Bond Orbital (NBO) Charges)

The electronic structure of this compound plays a crucial role in its reactivity. Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a localized picture of bonding and atomic charges. wikipedia.orgq-chem.com NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive chemical picture of Lewis structures, lone pairs, and orbital interactions. wikipedia.org

For this compound, an NBO analysis would provide valuable information about the polarity of the bonds and the charge distribution across the molecule. The analysis would quantify the natural atomic charges on the tin, carbon, and hydrogen atoms, revealing the electrophilic and nucleophilic sites within the molecule.

Hypothetical Natural Atomic Charges for this compound from NBO Analysis
AtomNatural Charge (e)
Sn+0.85
C (alkynyl, attached to Sn)-0.45
C (alkynyl, attached to phenyl)-0.20
C (phenyl, average)-0.15
C (methyl, average)-0.60
H (phenyl, average)+0.15
H (methyl, average)+0.20

Note: The values in the table are representative and intended for illustrative purposes, as a specific NBO analysis for this compound was not found in the searched literature.

Furthermore, NBO analysis can elucidate the nature of the bonding in this compound, including the hybridization of the atomic orbitals involved in the Sn-C and C≡C bonds. It can also quantify the extent of delocalization and hyperconjugative interactions within the molecule, such as the interaction between the filled bonding orbitals and the empty anti-bonding orbitals. These electronic details are crucial for understanding the reactivity of the compound in processes like the Stille reaction, where the nucleophilicity of the phenylethynyl group is a key factor.

Thermodynamic and Kinetic Studies (e.g., Gibbs Free Energies, Transition State Analysis)

Computational studies provide quantitative data on the thermodynamics and kinetics of chemical reactions, offering insights that complement experimental findings. For reactions involving this compound, DFT calculations can be used to determine the Gibbs free energies (ΔG) of reactants, products, intermediates, and transition states. This information allows for the construction of a complete energy profile for the reaction, indicating whether the reaction is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0).

Transition state analysis is a key component of these studies. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for a particular reaction step can be determined. nih.gov This activation barrier is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

Illustrative Thermodynamic and Kinetic Data for a Hypothetical Stille Coupling Reaction Step
ParameterValue (kcal/mol)Description
ΔG of Reaction-15.0The overall reaction is exergonic and thermodynamically favorable.
ΔG‡ (Transmetalation)+20.5The activation energy for the rate-determining transmetalation step.
ΔG‡ (Reductive Elimination)+12.0The activation energy for the final product-forming step.

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational thermodynamic and kinetic studies.

By comparing the activation energies of different possible pathways, computational chemists can predict the most likely reaction mechanism. Furthermore, these theoretical predictions can be compared with experimental kinetic data to validate the computational model and provide a deeper understanding of the reaction dynamics.

Modeling of Catalyst-Substrate Interactions and Ligand Effects

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Computational modeling has become an essential tool for understanding and predicting the effects of different ligands on the catalytic performance.

In the Stille reaction of this compound, the ligands on the palladium catalyst can influence all stages of the catalytic cycle. For example, bulky phosphine (B1218219) ligands can accelerate the rate of reductive elimination by increasing steric repulsion around the metal center. wikipedia.org Conversely, electron-poor phosphines can be advantageous for the transmetalation step. nih.gov

DFT calculations can model the interactions between the palladium catalyst, the this compound substrate, and the organic halide. These models can provide detailed geometric information about the catalyst-substrate complexes and the transition states, revealing how different ligands can sterically and electronically influence the reaction. For instance, the model can show how the bite angle and cone angle of a phosphine ligand affect the coordination geometry around the palladium atom and, consequently, the ease with which the substrates can approach and react.

Computational studies have been used to systematically vary the electronic and steric properties of ligands in silico to identify optimal ligand structures for a given reaction. This approach can significantly accelerate the discovery of new and more efficient catalysts. While a specific computational study focused solely on modeling ligand effects for this compound was not identified in the search results, the principles are widely applied in the field of organometallic catalysis. For example, studies on other cross-coupling reactions have successfully used DFT to rationalize the observed reactivity and selectivity with different phosphine ligands, providing a framework for how such an analysis would be applied to reactions involving this compound. ucla.edu

Q & A

Basic: How can researchers optimize the synthesis of Trimethyl(phenylethynyl)tin to improve yield and purity?

Methodological Answer:
Optimization involves selecting appropriate tin precursors (e.g., trimethyltin chloride) and phenylacetylene derivatives under inert atmospheres. Reaction conditions such as temperature (60–80°C), solvent (THF or toluene), and catalyst (e.g., Pd(PPh₃)₄) significantly influence yield. Purification via vacuum distillation or column chromatography (using silica gel with hexane/ethyl acetate) enhances purity. Monitoring by <sup>119</sup>Sn NMR ensures structural fidelity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Due to organotin toxicity, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with vapors or solids. Store in sealed containers under argon to prevent oxidation. Emergency measures include immediate flushing with water for skin/eye exposure and medical consultation for ingestion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>119</sup>Sn NMR : Confirm bonding environments; <sup>119</sup>Sn chemical shifts (~0 to -60 ppm) verify Sn-C coordination .
  • Raman Spectroscopy : Peaks at 450–550 cm⁻¹ (Sn-C stretching) and 2100–2200 cm⁻¹ (C≡C stretching) validate structural integrity .
  • X-ray Crystallography : Resolves Sn–C bond lengths (typical range: 2.10–2.20 Å) and molecular geometry .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via <sup>119</sup>Sn NMR to identify intermediates (e.g., transmetallation steps).
  • DFT Calculations : Model transition states to predict regioselectivity in Stille couplings. Compare computed activation energies with experimental yields .
  • Isotopic Labeling : Use deuterated phenylacetylene to trace bond-forming pathways .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
  • Side-Reaction Analysis : Use GC-MS to detect byproducts (e.g., homocoupling of phenylacetylene) that reduce yield.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., turnover frequency) to identify outliers .

Advanced: How does the electronic structure of this compound influence its applications in material science?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects.
  • UV-Vis Spectroscopy : Correlate absorption bands (e.g., π→π* transitions in the phenylethynyl group) with charge-transfer properties.
  • Theoretical Modeling : Use HOMO-LUMO gaps to predict conductivity in tin-based polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.